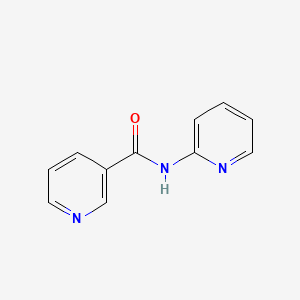

Nicotinamide, N-(2-pyridyl)-

説明

Nicotinamide, N-(2-pyridyl)- is a biochemical.

作用機序

Mode of Action

It is known that pyridine-containing compounds have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer

Biochemical Pathways

It is known that all components of vitamin b3 are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph, collectively referred to as nad(p)(h) .

Result of Action

It is known that pyridine-containing compounds have been associated with various medicinal applications, including antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer .

生化学分析

Biochemical Properties

N-(PYRIDIN-2-YL)NICOTINAMIDE plays a crucial role in biochemical reactions, particularly those involving nicotinamide adenine dinucleotide (NAD) metabolism. It interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the salvage pathway of NAD biosynthesis . This interaction enhances the production of nicotinamide mononucleotide (NMN), a precursor of NAD . Additionally, N-(PYRIDIN-2-YL)NICOTINAMIDE has been shown to interact with sirtuins and poly-ADP-ribose polymerases (PARPs), influencing cellular processes such as DNA repair and gene expression .

Cellular Effects

N-(PYRIDIN-2-YL)NICOTINAMIDE affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving NAD-dependent enzymes . This compound can modulate gene expression by affecting the activity of sirtuins, which are NAD-dependent deacetylases involved in regulating transcription, apoptosis, and stress resistance . Furthermore, N-(PYRIDIN-2-YL)NICOTINAMIDE impacts cellular metabolism by enhancing NAD levels, thereby promoting energy production and metabolic efficiency .

Molecular Mechanism

The molecular mechanism of N-(PYRIDIN-2-YL)NICOTINAMIDE involves its interaction with key biomolecules. It binds to NAMPT, increasing its affinity for ATP and stabilizing its phosphorylated form . This interaction shifts the equilibrium towards NMN formation, enhancing NAD biosynthesis . Additionally, N-(PYRIDIN-2-YL)NICOTINAMIDE inhibits the binding of NAMPT inhibitors, further promoting NAD production . These molecular interactions result in increased intracellular NAD levels, which in turn influence various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(PYRIDIN-2-YL)NICOTINAMIDE have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary . Studies have shown that prolonged exposure to N-(PYRIDIN-2-YL)NICOTINAMIDE can lead to sustained increases in NAD levels, which may enhance cellular metabolism and stress resistance .

Dosage Effects in Animal Models

The effects of N-(PYRIDIN-2-YL)NICOTINAMIDE vary with different dosages in animal models. At lower doses, the compound has been shown to enhance NAD levels and improve metabolic function without significant adverse effects . At higher doses, N-(PYRIDIN-2-YL)NICOTINAMIDE can cause toxicity, including liver hypertrophy and decreased body weight gain . These findings highlight the importance of determining optimal dosages to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

N-(PYRIDIN-2-YL)NICOTINAMIDE is involved in several metabolic pathways, primarily those related to NAD metabolism . It interacts with enzymes such as NAMPT and nicotinamide N-methyltransferase (NNMT), influencing the conversion of nicotinamide to NAD and its derivatives . These interactions affect metabolic flux and the levels of various metabolites, thereby impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of N-(PYRIDIN-2-YL)NICOTINAMIDE within cells and tissues involve specific transporters and binding proteins . In bacteria, plants, and mammals, NiaP family proteins have been identified as nicotinate transporters . These transporters facilitate the uptake and distribution of N-(PYRIDIN-2-YL)NICOTINAMIDE, ensuring its availability for biochemical reactions . Additionally, the compound’s localization and accumulation within cells are influenced by its interactions with these transporters .

Subcellular Localization

N-(PYRIDIN-2-YL)NICOTINAMIDE exhibits specific subcellular localization patterns that affect its activity and function . The compound is often localized in the nucleus and mitochondria, where it interacts with NAD-dependent enzymes . This localization is facilitated by targeting signals and post-translational modifications that direct N-(PYRIDIN-2-YL)NICOTINAMIDE to these compartments . The subcellular distribution of the compound plays a crucial role in its ability to modulate cellular processes and metabolic pathways .

生物活性

Nicotinamide, N-(2-pyridyl)- (commonly referred to as nicotinamide pyridine) is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and implications in various biological contexts, supported by research findings and case studies.

- Chemical Formula : C11H9N3O

- Molecular Weight : 201.21 g/mol

- CAS Number : 83187-12-6

Nicotinamide N-(2-pyridyl)- is primarily known for its role in the metabolism of nicotinamide adenine dinucleotide (NAD+), a crucial cofactor in redox reactions and cellular metabolism. The compound is involved in several enzymatic pathways through its interaction with nicotinamide N-methyltransferase (NNMT), which catalyzes the N-methylation of nicotinamide and other pyridine-containing compounds. This process is significant for regulating energy metabolism and adiposity.

Key Pathways:

- NAD+ Biosynthesis : Nicotinamide serves as a precursor for NAD+, which is essential for various cellular processes including DNA repair, apoptosis, and gene expression.

- Reactive Oxygen Species (ROS) Regulation : NADPH generated from NADP+ plays a critical role in antioxidant defense mechanisms, protecting cells from oxidative stress .

- DNA Repair and Genomic Stability : Nicotinamide has been shown to enhance DNA repair mechanisms, thereby contributing to genomic stability and potentially reducing cancer risk .

Anticancer Effects

Nicotinamide N-(2-pyridyl)- has demonstrated protective effects against various forms of carcinogenesis:

- UV-Induced Carcinogenesis : Studies indicate that topical application of nicotinamide can protect against UV-induced immunosuppression and skin tumors in animal models .

- Inhibition of Tumor Growth : In murine models, nicotinamide has inhibited the growth of transplanted breast adenocarcinoma when administered at specific dietary concentrations .

Neuroprotective Properties

Research has highlighted the role of nicotinamide in neuroprotection:

- Parkinson’s Disease : Elevated NNMT activity has been observed in Parkinson’s disease patients, suggesting a complex role of nicotinamide derivatives in neurodegenerative conditions .

- Regulation of Dopaminergic Toxins : Some metabolites produced by NNMT activity are linked to dopaminergic toxicity, indicating that nicotinamide's effects can vary based on metabolic context .

Study 1: UV-Induced Immunosuppression

A clinical study involving healthy volunteers demonstrated that applying 5% topical nicotinamide before or after UV exposure significantly prevented UV-induced suppression of immune responses measured through Mantoux reactions. This suggests a potential therapeutic application in dermatology for preventing skin cancer .

Study 2: Carcinogenic Response Variation

In an animal model, varying doses of intraperitoneal nicotinamide showed differential effects on tumor incidence based on the type of carcinogen used. For instance, it increased pancreatic islet-cell tumors but decreased renal adenomas, highlighting the need for context-specific therapeutic strategies .

Table: Summary of Biological Activities

科学的研究の応用

Biochemical Role and Mechanisms

Nicotinamide is a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme involved in various metabolic processes. It plays significant roles in:

- Energy Metabolism : NAD+ is essential for cellular respiration and energy production.

- DNA Repair : Nicotinamide contributes to DNA repair mechanisms, protecting cells from damage and maintaining genomic stability .

- Antioxidant Activity : It exhibits antioxidant properties that help mitigate oxidative stress in cells .

Cancer Research

Nicotinamide has been studied for its potential protective effects against carcinogenesis:

- Carcinogenesis Models : In animal studies, nicotinamide demonstrated protective effects against UV-induced skin cancers and other carcinogens . For instance, dietary concentrations of 0.25%–2.5% were shown to protect against urethane-induced pulmonary adenoma in mice.

- Mechanistic Insights : Its role in modulating DNA repair pathways highlights its potential as an adjunct therapy in cancer treatment .

Dermatological Applications

Nicotinamide is widely used in skincare products due to its multifaceted benefits:

- Anti-Aging Effects : It helps improve skin elasticity, reduce fine lines, and enhance overall skin texture by promoting collagen synthesis .

- Anti-Inflammatory Properties : Clinical trials have confirmed its efficacy in treating acne and rosacea by reducing inflammation and sebum production .

- UV Protection : Topical applications have been shown to protect against UV-induced immunosuppression .

Case Studies

Pharmacological Research

Recent studies have focused on the pharmacological restoration of NAD+ using nicotinamide derivatives:

- NAD+ Replacement Therapy : Nicotinamide is being evaluated as a therapeutic agent for age-related diseases by restoring NAD+ levels .

- Clinical Trials : Numerous clinical trials are underway to assess the efficacy of nicotinamide in various conditions, including neurodegenerative diseases and metabolic disorders .

特性

IUPAC Name |

N-pyridin-2-ylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c15-11(9-4-3-6-12-8-9)14-10-5-1-2-7-13-10/h1-8H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNPXKRALPFXPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60157125 | |

| Record name | Nicotinamide, N-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13160-07-1 | |

| Record name | N-2-Pyridinyl-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13160-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinamide, N-(2-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013160071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinamide, N-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。